N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
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Overview
Description
N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzoebenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzoebenzofuran-2-carboxamide typically involves the condensation of 4-methylbenzaldehyde with 1,2-dihydrobenzoebenzofuran-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzoebenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzoebenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzoebenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzoeIts benzofuran core and specific substituents make it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)13-22-23-21(24)20-12-18-17-5-3-2-4-16(17)10-11-19(18)25-20/h2-11,13,20H,12H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
BWHCVYXLVQGFNU-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Origin of Product |
United States |
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